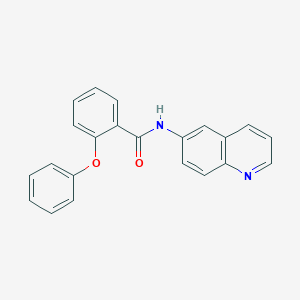

2-phenoxy-N-(quinolin-6-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-phenoxy-N-quinolin-6-ylbenzamide |

InChI |

InChI=1S/C22H16N2O2/c25-22(24-17-12-13-20-16(15-17)7-6-14-23-20)19-10-4-5-11-21(19)26-18-8-2-1-3-9-18/h1-15H,(H,24,25) |

InChI Key |

OGGBXNFTCNDBJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Methodologies for 2 Phenoxy N Quinolin 6 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the 2-phenoxy-N-(quinolin-6-yl)benzamide Core

A retrosynthetic analysis of the target molecule, 2-phenoxy-N-(quinolin-6-yl)benzamide (I), reveals several logical disconnections that inform potential synthetic routes. The most prominent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This leads to two key precursors: 2-phenoxybenzoic acid (II) and 6-aminoquinoline (B144246) (III).

Further disconnection of the 2-phenoxybenzoic acid (II) at the ether linkage suggests a copper-catalyzed Ullmann condensation between a 2-halobenzoic acid derivative (IV) and phenol (B47542) (V). Alternatively, 6-aminoquinoline (III) can be retrosynthetically disconnected to simpler aromatic precursors, often involving the construction of the quinoline (B57606) ring system through established named reactions. A plausible precursor for the quinoline core is a substituted aniline (B41778), such as p-nitroaniline, which can undergo a Skraup synthesis or a related cyclization reaction, followed by reduction of the nitro group.

This analysis highlights three critical bond formations: the amide linkage, the diaryl ether bond, and the construction of the quinoline ring. The subsequent sections will delve into the specific methodologies for achieving these transformations.

Classical and Modern Synthetic Routes for Benzamide (B126) Moiety Formation

The formation of the benzamide linkage is a cornerstone of this synthetic strategy. This can be achieved through a variety of classical and modern methods, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

Classical Methods:

One of the most traditional methods for forming an amide bond is the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. In this approach, 2-phenoxybenzoic acid (II) would first be converted to 2-phenoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 6-aminoquinoline (III) in the presence of a base to neutralize the HCl byproduct.

Another classical approach is the direct thermal condensation of a carboxylic acid and an amine. However, this method often requires high temperatures and can be of limited preparative value due to the competing acid-base reaction forming a stable ammonium (B1175870) carboxylate salt.

Modern Coupling Reagents:

Modern synthetic chemistry offers a plethora of coupling reagents that facilitate amide bond formation under milder conditions and with higher yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. hepatochem.compeptide.com The reaction of 2-phenoxybenzoic acid with a carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate, which then reacts with 6-aminoquinoline. To suppress side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. luxembourg-bio.com

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium-based reagents, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that often provide excellent yields and are suitable for even challenging couplings. peptide.com

The choice of method depends on factors such as the scale of the reaction, the presence of sensitive functional groups, and cost considerations. For the synthesis of 2-phenoxy-N-(quinolin-6-yl)benzamide, a modern coupling reagent would likely be the preferred method to ensure a high yield and clean reaction profile.

Interactive Data Table: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Byproduct | Advantages | Disadvantages |

| DCC | Dicyclohexylurea (DCU) | Inexpensive | DCU can be difficult to remove |

| DIC | Diisopropylurea | Byproduct is more soluble than DCU | |

| EDC | Water-soluble urea | Byproduct is water-soluble, easy removal | |

| HATU | Tetramethylurea | High efficiency, low racemization | More expensive |

| PyBOP | Hexamethylphosphoramide (HMPA) | High efficiency | HMPA is a potential carcinogen |

Advanced Synthetic Approaches for Quinoline Ring System Elaboration

The synthesis of the 6-aminoquinoline moiety is a critical step. While 6-aminoquinoline is commercially available, understanding its synthesis is crucial for the preparation of analogues with substitutions on the quinoline ring. guidechem.comchemicalbook.com Several classical named reactions are instrumental in constructing the quinoline core. numberanalytics.com

The Skraup Synthesis:

The Skraup synthesis is a well-established method for producing quinolines. wikipedia.orgpharmaguideline.com It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). uop.edu.pknuph.edu.ua To synthesize 6-aminoquinoline, one could start with p-phenylenediamine. However, a more common and controlled approach involves using p-nitroaniline. The Skraup reaction with p-nitroaniline, glycerol, and sulfuric acid, with an oxidizing agent, would yield 6-nitroquinoline. Subsequent reduction of the nitro group, typically with a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or hydrazine), affords 6-aminoquinoline. iipseries.org

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. nuph.edu.uamdpi.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. wikipedia.org

Other Classical Syntheses:

Several other methods can be employed for quinoline synthesis, offering different substitution patterns:

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. mdpi.com

Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive α-methylene group, catalyzed by acid or base. nuph.edu.ua

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. mdpi.com

The choice of synthetic route for the quinoline moiety will largely depend on the desired substitution pattern for structure-activity relationship studies.

Derivatization and Functionalization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of 2-phenoxy-N-(quinolin-6-yl)benzamide, systematic modifications of its three main components are necessary.

Modifications of the Phenoxy Ring:

Substituents can be introduced onto the phenol precursor prior to the Ullmann condensation. Electron-donating and electron-withdrawing groups at various positions of the phenol ring can probe the electronic and steric requirements for biological activity. For instance, studies on other phenoxybenzamides have shown that fluoro substituents can be beneficial. nih.gov

Modifications of the Central Benzamide Ring:

Modifications of the Quinoline Ring:

The quinoline ring offers multiple positions for derivatization. Starting with different substituted anilines in the Skraup or related syntheses would yield quinolines with substituents on the benzenoid portion of the ring system. Further functionalization of the quinoline ring can be achieved through electrophilic aromatic substitution, although the regioselectivity can be complex. For example, nitration of quinoline typically occurs at the 5- and 8-positions. nuph.edu.ua

By systematically synthesizing and testing these analogues, a detailed SAR profile can be established, which is crucial for optimizing the properties of the lead compound. Studies on similar quinoline carboxamides have demonstrated that the nature and position of substituents on the quinoline ring significantly impact their biological activity. iipseries.orgresearchgate.netnih.gov

Interactive Data Table: Potential Derivatization Sites and Their Effects

| Molecular Fragment | Position of Derivatization | Example Substituent | Potential Influence |

| Phenoxy Ring | ortho, meta, para | -F, -Cl, -CH₃, -OCH₃ | Altering electronic properties and steric bulk |

| Benzamide Ring | Positions 3, 4, 5, 6 | -F, -Cl, -CH₃, -OCH₃ | Modifying molecular conformation and solubility |

| Quinoline Ring | Positions 2, 4, 5, 7, 8 | -CH₃, -Cl, -OCH₃, -NH₂ | Influencing binding affinity and selectivity |

Investigation of Biological Activity and Mechanistic Studies of 2 Phenoxy N Quinolin 6 Yl Benzamide Analogues

In Vitro Pharmacological Profiling Against Molecular Targets

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as opioid receptor-like 1 (ORL1), is a G protein-coupled receptor involved in a wide array of biological functions, including pain modulation, emotional behaviors, and memory. wikipedia.org While direct studies on 2-phenoxy-N-(quinolin-6-yl)benzamide are limited, extensive research has been conducted on structurally related analogues, identifying them as potent NOP receptor antagonists.

A notable analogue, JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, has been characterized as a selective and potent non-peptide NOP receptor antagonist. nih.govmdpi.com In vitro studies demonstrated that JTC-801 can block the pronociceptive responses induced by low doses of N/OFQ in the spinal cord. nih.gov This antagonistic activity suggests that compounds with this quinoline-benzamide framework can effectively modulate the NOP receptor system. nih.govnih.gov Ligand binding assays and functional studies have been crucial in determining the affinity and efficacy of these compounds at the NOP receptor. JTC-801, for instance, has been shown to have high affinity for the NOP receptor, and its antagonist properties have been confirmed in various preclinical models of pain. mdpi.comunife.it

The development of non-peptide ligands like JTC-801 was driven by the need to overcome the poor metabolic stability of peptide-based ligands related to N/OFQ. mdpi.com The quinoline-benzamide scaffold proved to be a successful starting point for creating metabolically stable compounds suitable for systemic administration. mdpi.com

| Compound Name | Chemical Structure | Target | Activity/Finding | Reference |

|---|---|---|---|---|

| JTC-801 | N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide | NOP/ORL1 Receptor | Potent and selective non-peptide antagonist. Dose-dependently blocked Nociceptin-evoked allodynia and hyperalgesia with IC50 values of 32.2 pg and 363 pg, respectively. | nih.govmdpi.com |

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in approved kinase inhibitors. nih.govnih.gov Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide have been investigated for their ability to inhibit various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmdpi.com The quinoline moiety is present in several FDA-approved VEGFR-2 inhibitors. semanticscholar.org Research has shown that quinoline derivatives can effectively inhibit VEGFR-2 kinase activity. For example, certain quinolinone derivatives have been demonstrated to directly bind to VEGFR-2, thereby inhibiting its downstream signaling pathways, including PI3K/Akt and ERK1/2. nih.gov

Studies on various quinoline amide derivatives have identified potent inhibitors of VEGFR kinase. mdpi.com The general structure often involves a quinoline core linked to a substituted amide side chain, which interacts with key amino acid residues in the ATP-binding pocket of the VEGFR-2 kinase domain. semanticscholar.orgmdpi.com These interactions typically include hydrogen bonds with residues like Glu883 and Asp1044 in the DFG motif region. semanticscholar.org

| Compound Class | General Structure | Target | Activity/Finding | Reference |

|---|---|---|---|---|

| Quinolinone Derivatives | Quinolinone core | VEGFR-2 | Inhibited VEGF-induced proliferation of HUVECs with IC50 values in the micromolar range (e.g., 58.1 μM). Directly bind to VEGFR-2 and inhibit downstream signaling. | nih.gov |

| Quinoline Amide Derivatives | Quinoline core with amide side chain | VEGFR-2 | Potent inhibition of VEGFR kinase with IC50 values in the low nanomolar range (e.g., 3.8 nM). | mdpi.com |

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov Consequently, PI3K is a significant target for cancer therapy. Research into quinoline-based compounds has led to the discovery of potent PI3K inhibitors. nih.gov

Specifically, analogues featuring a 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamide structure have been synthesized and identified as novel PI3K inhibitors. nih.gov In vitro assays confirmed that these compounds exhibit significant antiproliferative activity against various human cancer cell lines. nih.gov Mechanistic studies showed that lead compounds from this series could effectively inhibit the PI3K/AKT/mTOR pathway, demonstrating their potential as anticancer agents. nih.gov

| Compound Class | General Structure | Target | Activity/Finding | Reference |

|---|---|---|---|---|

| 2-Substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides | Quinolin-6-yl benzamide (B126) core | PI3K/mTOR | Significantly inhibit the PI3K/AKT/mTOR pathway and show potent antiproliferative activity against human cancer cell lines. | nih.gov |

| Benzamide-based dual inhibitors | Benzamide core | PI3Kα / HDAC3 | A representative compound (PH14) showed potent dual inhibitory activity with IC50 values of 20.3 nM for PI3Kα and 24.5 nM for HDAC3. | nih.gov |

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. mdpi.com While direct data for 2-phenoxy-N-(quinolin-6-yl)benzamide is not available, related pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. Some of these compounds showed effective inhibition of cancer cell proliferation and were found to be active in preventing the catalytic activity of topoisomerase IIα, with one analogue exhibiting an inhibitory effect similar to the standard drug etoposide (B1684455). mdpi.com Another study identified a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a DNA intercalating topoisomerase IIα poison. cornell.edu

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is critical for the proliferation of cancer cells. nih.gov Inhibition of DHODH can lead to S-phase cell cycle arrest and has shown anti-cancer activity in preclinical models. nih.govnih.gov Although a wide range of chemical structures can inhibit DHODH, specific studies linking the 2-phenoxy-N-(quinolin-6-yl)benzamide scaffold to DHODH inhibition are not prominent in the current literature.

| Compound Class | General Structure | Target | Activity/Finding | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline Derivatives | Pyrazolo[4,3-f]quinoline core | Topoisomerase IIα | Compound 2E inhibited 88.3% of enzyme activity, comparable to etoposide (89.6% inhibition). | mdpi.com |

| Dihydrobenzo(h)quinolin-8-amines | 2,4-diphenyl-5,6-dihydrobenzo(h)quinoline core | Topoisomerase IIα | Act as DNA intercalative topo IIα poison inhibitors with potent antiproliferative activity. | cornell.edu |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression and metastasis. nih.gov The 4-phenoxyquinoline scaffold is a key feature of several potent c-Met inhibitors. nih.gov Structure-activity relationship studies have shown that substitutions on the quinoline ring, particularly at the 6- and 7-positions, can significantly influence inhibitory potency and selectivity. nih.gov

Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide, particularly those with the phenoxy group at the C-4 position of the quinoline ring, have been extensively studied as c-Met inhibitors. nih.govturkjps.org These compounds typically bind to the ATP-binding site of the c-Met kinase domain. nih.gov For instance, novel 6-benzyloxyquinolines have been identified as selective c-Met kinase inhibitors. nih.gov The design of these molecules was often based on the crystal structure of known inhibitors, allowing for rational modifications to improve affinity and selectivity. nih.gov

| Compound Class | General Structure | Target | Activity/Finding | Reference |

|---|---|---|---|---|

| 4,6,7-substituted quinolines | 4-phenoxyquinoline core | c-Met Kinase | Analogues of cabozantinib (B823) showed potent c-Met kinase inhibition with IC50 values in the nanomolar range (e.g., 19 nM and 64 nM). | nih.gov |

| 6-benzyloxyquinolines | Quinoline core with 6-benzyloxy group | c-Met Kinase | Identified as a novel class of selective c-Met kinase inhibitors. | nih.gov |

Enzyme Inhibition Assays

The inhibitory potential of compounds structurally related to 2-phenoxy-N-(quinolin-6-yl)benzamide has been evaluated against several key enzymes implicated in various diseases.

Currently, there is no publicly available scientific literature detailing the inhibitory activity of 2-phenoxy-N-(quinolin-6-yl)benzamide or its close analogues against deubiquitinase (DUB) enzymes.

There is no specific information available in the current scientific literature regarding the inhibition of succinate (B1194679) dehydrogenase (SDH) by 2-phenoxy-N-(quinolin-6-yl)benzamide or its direct analogues. However, other classes of N-substituted benzamides have been investigated as SDH inhibitors, primarily in the context of antifungal agents. For instance, a series of N-(alkoxy)diphenyl ether carboxamide derivatives were designed as novel SDH inhibitors, with some compounds showing significant inhibition of SDH activity in Rhizoctonia solani. nih.gov Another study on diphenylacetylene-containing succinate dehydrogenase inhibitors also reported promising antifungal activity. researchgate.net These studies highlight the potential of the broader benzamide scaffold to interact with SDH, though direct evidence for the quinolin-6-yl substituted variant is lacking.

While direct experimental data on the inhibition of SARS-CoV-2 Main Protease (Mpro) by 2-phenoxy-N-(quinolin-6-yl)benzamide is not available, computational studies have explored the potential of related quinoline derivatives. A molecular docking study investigated the binding interactions of phenylamino-phenoxy-quinoline derivatives with the main protease of SARS-CoV-2. This in silico screening suggested that these compounds could bind to the Mpro active site.

A separate study focused on the design and synthesis of quinoxalino[2,1-b]quinazolin-12-one derivatives as potential Mpro inhibitors. Molecular docking and dynamic simulations of these compounds indicated stable binding at the enzyme's active site, primarily through hydrogen bonding and hydrophobic interactions. nih.gov Although these are not direct analogues, they share some structural similarities, suggesting that the quinoline framework could be a starting point for designing Mpro inhibitors.

| Compound Analogue Class | Reported Activity | Key Findings |

|---|---|---|

| Phenylamino-phenoxy-quinoline derivatives | Computational Binding to Mpro | In silico models suggest potential binding to the SARS-CoV-2 Mpro active site. |

| Quinoxalino[2,1-b]quinazolin-12-one derivatives | Computational Binding to Mpro | Molecular docking studies indicate stable binding interactions within the Mpro active site. nih.gov |

Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide, specifically 2-phenylamino-4-phenoxyquinoline derivatives, have demonstrated potent inhibitory activity against HIV-1 Reverse Transcriptase (RT). A study on these derivatives identified compounds with significant activity, comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. mdpi.com

The inhibitory activity is influenced by the substituents on both the phenoxy and phenylamino (B1219803) rings. For example, the introduction of a cyano group on the phenoxy ring and a cyanopyridinylamino group in place of the phenylamino group resulted in highly potent inhibitors. mdpi.com

| Compound Analogue | IC₅₀ (µM) against HIV-1 RT |

|---|---|

| 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.93 mdpi.com |

| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.22 mdpi.com |

| Nevirapine (Reference) | 1.05 mdpi.com |

Modulation of Multidrug Resistance (MDR) Mechanisms, e.g., P-glycoprotein (P-gp) Inhibition

Structurally related compounds, specifically (quinazolin-6-yl)benzamide derivatives, have been investigated for their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, reducing their efficacy. nih.gov

In one study, a series of P-gp inhibitors were designed by integrating the quinazoline (B50416) core into the framework of the third-generation P-gp inhibitor Tariquidar. Several of these compounds demonstrated potent MDR reversal activity. For example, one of the synthesized compounds exhibited better MDR reversal activity than Tariquidar. nih.gov Mechanistically, these compounds were shown to increase the intracellular accumulation of known P-gp substrates like Adriamycin and rhodamine 123 in MDR cancer cells. nih.gov

| Compound Analogue Class | Mechanism of Action | Effect on MDR |

|---|---|---|

| (Quinazolin-6-yl)benzamide derivatives | P-glycoprotein (P-gp) Inhibition | Increased intracellular accumulation of Adriamycin and rhodamine 123 in MCF7/ADM cells. nih.gov |

Cellular Mechanistic Studies (In Vitro)

The in vitro cellular effects of quinoline and benzamide derivatives have been explored in various cancer cell lines, revealing mechanisms related to cell proliferation, apoptosis, and cell cycle arrest.

While specific mechanistic studies on 2-phenoxy-N-(quinolin-6-yl)benzamide are not available, research on related structures provides insights into their potential cellular activities. For instance, a study on quinoline-resorcinol hybrids demonstrated that these compounds could inhibit cell growth through the inhibition of HSP90, leading to the degradation of client proteins, induction of apoptosis, and G2/M phase cell cycle arrest in PC-3 prostate cancer cells. ekb.eg

Furthermore, (quinazolin-6-yl)benzamide derivatives, acting as P-gp inhibitors, have been shown to significantly increase doxorubicin-induced apoptosis and inhibit the proliferation, migration, and invasion of multidrug-resistant MCF-7/ADM breast cancer cells. nih.gov In vivo studies with these analogues also demonstrated a significant inhibition of tumor growth in xenograft models by sensitizing the tumors to Adriamycin. nih.gov

Other quinoline derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com The functionalization of the quinoline core has been shown to modulate the cytotoxic activity of these compounds. brieflands.com

Cellular Target Engagement Assays, including Chemical Proteomics Approaches

The direct identification of cellular targets for 2-phenoxy-N-(quinolin-6-yl)benzamide and its analogues is a critical step in understanding their mechanism of action. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are employed to confirm that a compound binds to its intended target within a cellular environment. These methods rely on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Pathway Analysis and Signal Transduction Modulation

Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide have been shown to modulate key signaling pathways implicated in cancer and other diseases. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target. nih.govnih.gov Certain 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides have been identified as potent PI3K inhibitors. nih.gov One such compound demonstrated significant inhibition of the PI3K/AKT/mTOR pathway, affecting the phosphorylation status of key downstream effectors like AKT. nih.gov Similarly, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were developed as dual PI3K/mTOR inhibitors, effectively blocking the phosphorylation of pAkt(Ser473) at nanomolar concentrations. nih.gov

Another critical pathway affected by related compounds is the Ras/RAF/MEK/ERK (MAPK) signaling cascade, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF. nih.gov N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E mutant, a common oncogenic driver in melanoma. nih.gov Furthermore, studies on N-2-(phenylamino) benzamide derivatives in glioblastoma models revealed downregulation of signaling molecules such as prostaglandin (B15479496) E2 (PGE2), vascular endothelial growth factor (VEGF), matrix metalloproteinase-9 (MMP-9), and inhibition of STAT3 activation, indicating a multi-pronged modulation of tumor-promoting pathways. nih.gov

Receptor-Ligand Interaction Dynamics in Cellular Contexts

The interaction of quinoline-based compounds with their protein targets has been investigated through molecular docking and structural analysis studies. For example, the Sigma 2 receptor (σ2R), which is overexpressed in some cancers, has been a target for quinolyl pyrazinamide (B1679903) derivatives. nih.gov Docking studies of these ligands into the σ2R binding cavity revealed key interactions with residues such as I24, M28, Y50, F54, L59, V146, and Y147. nih.gov The conformation of the quinoline pyrazinamide scaffold and its substituents was found to be crucial for high-affinity binding. nih.gov

In the context of antiviral research, 2-phenylamino-4-phenoxyquinoline derivatives have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Molecular docking simulations predicted that these compounds bind to the NNRTI binding pocket of the reverse transcriptase enzyme. Specific interactions, including hydrogen bonding with residues like Lys101, His235, and Pro236, and π–π stacking with Tyr188, Trp229, and Tyr318, were identified as key determinants of their inhibitory activity. mdpi.com These studies provide a structural basis for the observed biological effects and guide the rational design of more potent analogues.

In Vitro Biological Activity Screening

Antiproliferative/Cytotoxic Activity against Cancer Cell Lines and Selectivity Assessment

A significant body of research has focused on the antiproliferative and cytotoxic effects of 2-phenoxy-N-(quinolin-6-yl)benzamide analogues against a variety of human cancer cell lines. These compounds have demonstrated a broad spectrum of activity, often with IC50 values in the low micromolar to nanomolar range.

For instance, novel 2-(2-phenoxyacetamido)benzamides were evaluated against the K562 human chronic myelogenous leukemia cell line, with the most active compounds causing cell cycle arrest in the G0-G1 phase and inducing apoptosis through caspase activation. nih.gov Other studies on 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides showed potent antiproliferative activity against A549 (non-small cell lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer) cell lines. nih.gov A series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides also showed notable activity against breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7), with the most effective compounds inhibiting colony formation and inducing G2-M phase arrest in MCF-7 cells. semanticscholar.org

The table below summarizes the antiproliferative activity of selected analogues.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides (Compound 5k) | MCF-7 | Breast Cancer | 8.50 | semanticscholar.org |

| 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides (Compound 5l) | MCF-7 | Breast Cancer | 12.51 | semanticscholar.org |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides (Compound 17e) | PC-3 | Prostate Cancer | 0.08 | nih.gov |

| N-2-(phenylamino) benzamide derivative (Compound I-1) | C6 | Glioma (Rat) | - | nih.gov |

| N-2-(phenylamino) benzamide derivative (Compound I-8) | U87MG | Glioblastoma | - | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | Panc-1, MCF-7, HT-29, A-549 | Pancreatic, Breast, Colon, Lung | 0.057 (EGFR IC50) | mdpi.com |

Antiplasmodial Activity

The 2-phenoxybenzamide (B1622244) scaffold has been identified as a promising starting point for the development of new antimalarial agents. nih.gov A 2-phenoxybenzamide compound originating from the Medicines for Malaria Venture (MMV) Malaria Box project demonstrated multi-stage activity against various strains of Plasmodium falciparum. nih.govresearchgate.net

Subsequent research focused on synthesizing and evaluating a series of analogues to establish structure-activity relationships. The in vitro activity of these compounds was tested against the chloroquine-sensitive NF54 strain of P. falciparum, and cytotoxicity was assessed using rat skeletal myofibroblasts (L-6 cells) to determine a selectivity index (S.I.). nih.gov It was found that the substitution pattern on the anilino part of the molecule and the nature of the diaryl ether moiety significantly influenced both antiplasmodial activity and cytotoxicity. nih.govresearchgate.net For example, one N-pivaloyl analogue showed sub-micromolar activity against P. falciparum (IC50 = 0.6172–0.6593 µM) with low cytotoxicity (IC50 = 185.0–190.3 µM), resulting in an excellent selectivity index of nearly 300. nih.gov Another para-substituted analogue displayed even higher potency and selectivity (PfNF54 IC50 = 0.2690 µM; S.I. = 461.0). nih.gov

The table below presents data on the antiplasmodial activity of selected 2-phenoxybenzamide analogues.

| Compound Analogue | PfNF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (S.I.) | Reference |

|---|---|---|---|---|

| meta-substituted derivative (36) | 3.297 | >100 (calculated) | 37.58 | nih.gov |

| para-substituted analogue (37) | 0.2690 | 124.0 | 461.0 | nih.gov |

| 2-phenoxy analogue (54) | 1.222 | 185.0 | 151.4 | nih.gov |

| N-pivaloyl analogue (19) | 0.6172 | 185.0 | 299.7 | nih.gov |

| N-pivaloyl analogue (56) | 0.6593 | 190.3 | 288.6 | nih.gov |

Antiviral Activity

The quinoline and benzamide scaffolds are present in numerous compounds with demonstrated antiviral properties against a range of viruses. nih.gov Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide have been investigated for their potential to inhibit viral replication.

For example, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as potential deubiquitinase (DUB) inhibitors, an enzyme class crucial for the lifecycle of many viruses. These compounds exhibited strong to very strong in vitro antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 µM. researchgate.net

In the context of influenza, 4-[(quinolin-4-yl)amino]benzamide derivatives have been explored as potential inhibitors. semanticscholar.org Some of these compounds were found to interact with the influenza virus ribonucleoprotein (RNP) complex, which is essential for viral genome transcription and replication. semanticscholar.org Furthermore, 2-phenylamino-4-phenoxyquinoline derivatives, designed based on existing HIV-1 drugs, showed potent inhibitory activity against HIV-1 reverse transcriptase, with IC50 values for the lead compounds being comparable to the approved drug nevirapine. mdpi.com

The table below summarizes the antiviral activity of selected related compounds.

| Compound Class | Virus | Assay/Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 4-(2-nitrophenoxy)benzamide (8c) | Adenovirus | Antiviral Screening | 10.22 µM | researchgate.net |

| 4-(2-nitrophenoxy)benzamide (8d) | HSV-1 | Antiviral Screening | 11.04 µM | researchgate.net |

| 4-(2-nitrophenoxy)benzamide (10b) | Coxsackievirus | Antiviral Screening | 12.87 µM | researchgate.net |

| 4-phenoxy-2-(pyridin-2-ylamino)quinoline (6b) | HIV-1 | Reverse Transcriptase Inhibition | 1.93 µM | mdpi.com |

| 4-phenoxy-2-(pyridin-2-ylamino)quinoline (6d) | HIV-1 | Reverse Transcriptase Inhibition | 1.22 µM | mdpi.com |

| 4-((quinolin-8-ylthio)methyl)benzamide derivative (PUG) | SARS-CoV-2 | Replication in Vero cells | 196 nM | researchgate.net |

Antimicrobial Activity

The antimicrobial properties of compounds related to 2-phenoxy-N-(quinolin-6-yl)benzamide are largely attributed to the quinoline and benzamide scaffolds, which are present in numerous synthetic derivatives. biointerfaceresearch.comresearchgate.netnanobioletters.com These derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.

Quinoline derivatives have been extensively studied for their antibacterial and antifungal effects. researchgate.nettandfonline.com They have shown effectiveness against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel quinoline derivatives have exhibited potent activity against multidrug-resistant Gram-positive strains, including MRSA (Methicillin-resistant Staphylococcus aureus), MRSE (Methicillin-resistant Staphylococcus epidermidis), and VRE (Vancomycin-Resistant Enterococci). nih.gov Some analogues have shown better antibacterial activity against S. aureus than standard drugs like Chloramphenicol and Ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml. biointerfaceresearch.com The antibacterial action of quinoline-based compounds is sometimes linked to their ability to disrupt essential bacterial processes. semanticscholar.org Furthermore, newly synthesized quinoline derivatives have shown excellent MIC values against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.com

Similarly, the benzamide structure is a key component in various molecules exhibiting antimicrobial effects. nanobioletters.com Novel benzamide derivatives have been synthesized and shown to possess significant antifungal properties against various phytopathogenic fungi. nih.gov The structure-activity relationship (SAR) analysis of these compounds indicated that the presence of certain substituents, like fluorine or chlorine on the benzene (B151609) ring, can markedly improve antifungal activity. nih.gov Some N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, for example, have shown superior activity against Alternaria alternata compared to the commercial fungicide myclobutanil. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Novel Quinoline Derivative 11 | S. aureus | 6.25 | biointerfaceresearch.com |

| Novel Quinoline Derivative 2 | E. coli | 3.12 | tandfonline.com |

| Novel Quinoline Derivative 6 | S. aureus | 3.12 | tandfonline.com |

| Quinoline-based amino acid derivative 43a | Various strains | 0.62 | biointerfaceresearch.com |

Anti-inflammatory Activity

Analogues of 2-phenoxy-N-(quinolin-6-yl)benzamide have also been investigated for their anti-inflammatory potential, primarily through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The quinoline nucleus is a recognized scaffold for designing anti-inflammatory agents. researchgate.net Derivatives containing this moiety have been shown to act as inhibitors of COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. rjptonline.org Novel 1,2,4-triazine-quinoline hybrids, for example, have demonstrated potent and selective dual inhibition of COX-2 and 15-LOX. nih.gov One such hybrid, designated 8e, exhibited a COX-2 inhibitory concentration (IC50) of 0.047 µM, which is comparable to the commercial drug celecoxib (B62257) (0.045 µM). nih.gov Furthermore, this compound was found to be a significantly more potent inhibitor of 15-LOX than celecoxib. nih.gov

The benzamide structure also contributes to anti-inflammatory effects. Certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and topoisomerase I, highlighting their potential in targeting both inflammation and cancer. nih.gov Similarly, hydroxamic acid derivatives of benzofuran, which share structural similarities with the phenoxy-benzamide portion, have been found to be potent inhibitors of 5-lipoxygenase. nih.gov The inhibition of the lipoxygenase pathway is another important mechanism for controlling inflammation, as it reduces the production of leukotrienes. phcogj.comphcogj.com Studies on various extracts containing flavonoid compounds have also demonstrated significant lipoxygenase inhibition. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Quinoline and Benzamide Analogues

| Compound Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1,2,4-Triazine-quinoline hybrid 8e | COX-2 | 0.047 µM | nih.gov |

| 1,2,4-Triazine-quinoline hybrid 8e | 15-LOX | 1.81 µM | nih.gov |

| 1,2,4-Triazine-quinoline hybrid 8h | TNF-α inhibition | 0.40 µM | nih.gov |

| 2-Chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivative 4 | Protein denaturation inhibition | 1.772 µg/ml | researchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Phenoxy N Quinolin 6 Yl Benzamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The core structure of 2-phenoxy-N-(quinolin-6-yl)benzamide consists of three key moieties: a quinoline (B57606) ring, a central benzamide (B126) linker, and a terminal phenoxy group. The spatial arrangement and electronic properties of these components are crucial for their interaction with biological targets. The nitrogen atom in the quinoline ring and the amide linkage are key features that can participate in hydrogen bonding, a critical interaction for ligand binding. The aromatic rings can engage in hydrophobic and π-stacking interactions with the target protein.

Impact of Substituent Modifications on Biological Activity and Selectivity

The quinoline ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of derivatives. mdpi.com For instance, in related benzamide derivatives, the introduction of electron-withdrawing groups on the heterocyclic ring system has been shown to be beneficial for inhibitory activity. mdpi.com The position of the nitrogen atom within the quinoline ring and the point of attachment of the benzamide moiety are also critical determinants of activity.

Modifications to the phenoxy ring can have a substantial impact on the activity and selectivity of 2-phenoxy-N-(quinolin-6-yl)benzamide derivatives. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluoro substitution on the phenoxy ring was found to have an advantageous effect on activity. mdpi.com The position of substituents on the phenoxy ring is also crucial. A para-substituted analogue showed the highest activity and selectivity in one study, while the corresponding ortho-substituted analogue exhibited distinctly lower activity. mdpi.com

The following table summarizes the effect of substitutions on the phenoxy ring on the antiplasmodial activity of some 2-phenoxybenzamide (B1622244) derivatives.

| Compound | Substitution on Phenoxy Ring | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

| 36 | meta-substitution | 3.297 | 37.58 |

| 37 | para-substitution | 0.2690 | 461.0 |

| 54 | 2-phenoxy (unsubstituted) | 1.222 | 151.4 |

| 55 | 2-phenoxy (unsubstituted) | 4.662 | 19.27 |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

The benzamide linker plays a crucial role in maintaining the correct orientation of the quinoline and phenoxy moieties for optimal interaction with the target. Modifications to this linker, such as altering its rigidity or introducing different functional groups, can significantly affect biological activity. In some related benzamide derivatives, the amide group's ability to chelate with metal ions is critical for their antiproliferative activity. nih.gov Furthermore, replacing the amide linker with other functional groups or altering the core benzamide structure can lead to a significant loss of potency. acs.org

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of 2-phenoxy-N-(quinolin-6-yl)benzamide derivatives is a key determinant of their binding affinity to a biological target. The molecule's flexibility, primarily around the amide bond and the ether linkage, allows it to adopt various conformations. The preferred conformation for binding is one that maximizes favorable interactions with the active site of the target protein. The number of flexible bonds in a molecule can influence its conformational flexibility and, consequently, its bioavailability. pharmacophorejournal.com Computational modeling and conformational analysis are therefore essential tools for understanding how these molecules interact with their targets and for designing new derivatives with improved activity.

Development of Predictive Structure-Activity Relationship Models (e.g., Quantitative Structure-Activity Relationships - QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of newly designed compounds, thereby reducing the time and cost associated with drug discovery. mdpi.com

For quinoline and benzamide derivatives, both 2D and 3D-QSAR models have been developed. mdpi.comsemanticscholar.org These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive model. For instance, a 2D-QSAR model for a series of quinoline derivatives showed a good correlation between the predicted and experimental activities, with a squared correlation coefficient (r²) of 0.8274 for the training set. mdpi.com Similarly, 3D-QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives have generated highly predictive models with good statistical significance. semanticscholar.orgsphinxsai.com These models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent 2-phenoxy-N-(quinolin-6-yl)benzamide derivatives.

Computational Chemistry and Molecular Modeling Approaches for 2 Phenoxy N Quinolin 6 Yl Benzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of 2-phenoxy-N-(quinolin-6-yl)benzamide, docking simulations are instrumental in identifying potential biological targets and understanding the intricacies of its binding modes.

Docking studies involving quinoline (B57606) and benzamide (B126) derivatives reveal common interaction patterns with protein active sites. For a molecule like 2-phenoxy-N-(quinolin-6-yl)benzamide, the quinoline ring and the benzamide linkage are key pharmacophoric features. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O).

Binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol), provides a quantitative measure of the interaction strength between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. For derivatives similar to 2-phenoxy-N-(quinolin-6-yl)benzamide, docking studies have shown binding free energies ranging from -7.06 to -10.61 kcal/mol against various protein targets. nih.gov These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental validation.

Table 1: Predicted Binding Affinities of Related Compounds from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Phenylamino-phenoxy-quinoline Derivatives | SARS-CoV-2 Main Protease | -7.06 to -10.61 nih.gov |

| Quinazolin-2,4-dione Analogues | COVID-19 Main Protease | -7.9 to -9.6 ekb.eg |

This table presents data from studies on structurally related compounds to provide a context for the potential binding affinities that might be observed for 2-phenoxy-N-(quinolin-6-yl)benzamide.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions.

DFT calculations are used to optimize the molecular geometry of 2-phenoxy-N-(quinolin-6-yl)benzamide and to compute its electronic structure. Key outputs include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For quinoline derivatives, the charge density in the HOMO is often distributed across the amide and aryl rings, while the LUMO density is concentrated on the quinoline ring system. nih.gov This separation of electron density indicates potential sites for electrophilic and nucleophilic attack and highlights the regions of the molecule involved in charge-transfer interactions. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to identify regions rich or poor in electrons, which correspond to sites for hydrogen bonding and other electrostatic interactions. nih.gov

Table 2: Key Electronic Descriptors from DFT Calculations for Quinoline Scaffolds

| Descriptor | Significance | Typical Observations in Related Compounds |

|---|---|---|

| HOMO Energy | Electron-donating ability | Charge density often on amide and non-quinoline aryl rings. nih.gov |

| LUMO Energy | Electron-accepting ability | Charge density often on the quinoline ring system. nih.gov |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A lower energy gap indicates higher reactivity. nih.govnih.gov |

To accurately model the behavior of a ligand within a large biological system like a protein, combined QM/MM methods are employed. In this approach, the ligand and the immediate interacting residues of the protein's active site are treated with a high-level quantum mechanics method (e.g., DFT), while the rest of the protein and solvent are modeled using a more computationally efficient molecular mechanics force field.

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a prominent QM/MM technique. nih.gov It allows for a detailed and accurate description of the electronic events that occur during ligand binding and catalysis, such as bond making/breaking and charge transfer, which are beyond the scope of classical molecular mechanics. Studies on phenylamino-phenoxy-quinoline derivatives have utilized the ONIOM method to investigate binding interactions with high precision, confirming the importance of hydrogen bonding and pi-pi stacking with key catalytic residues. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For 2-phenoxy-N-(quinolin-6-yl)benzamide, MD simulations are used to assess the stability of its complex with a target protein and to explore its conformational landscape.

By running simulations for nanoseconds or longer, researchers can observe how the ligand adjusts its conformation within the binding site and whether the key interactions predicted by docking are maintained over time. Analysis of the simulation trajectory can reveal important information about the flexibility of the ligand, the stability of the protein-ligand complex (often measured by root-mean-square deviation, RMSD), and the role of water molecules in mediating interactions. These simulations provide a more realistic and comprehensive understanding of the binding process, validating the initial docking poses and offering insights that can guide further drug design efforts.

Ligand-Based and Structure-Based Drug Design Strategies

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target and elicit a biological response. For derivatives of quinoline and benzamide, pharmacophore models have been successfully generated to identify novel inhibitors for various targets.

For instance, in the development of anti-influenza agents based on 4-[(quinolin-4-yl)amino]benzamide derivatives, a pharmacophore model (Hypo1) was constructed. This model was then used as a 3D query to screen compound databases, successfully identifying molecules with the desired inhibitory activity. researchgate.net Similarly, pharmacophore models have been developed for benzamide analogs targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all of which are present in the 2-phenoxy-N-(quinolin-6-yl)benzamide scaffold.

A hypothetical pharmacophore model for 2-phenoxy-N-(quinolin-6-yl)benzamide could be constructed based on its structural motifs. The quinoline nitrogen, the amide group, and the phenoxy oxygen could all act as hydrogen bond acceptors. The aromatic rings of the quinoline, benzamide, and phenoxy groups would contribute to hydrophobic and aromatic interactions.

Table 1: Potential Pharmacophoric Features of 2-phenoxy-N-(quinolin-6-yl)benzamide

| Feature Type | Potential Origin in the Molecule |

| Hydrogen Bond Acceptor | Quinoline nitrogen, Amide carbonyl oxygen, Phenoxy ether oxygen |

| Aromatic/Hydrophobic | Quinoline ring system, Benzene (B151609) ring of the benzamide, Phenoxy ring |

Once a pharmacophore model is established and validated, it can be employed in virtual screening campaigns to search large chemical databases for novel compounds with a similar arrangement of pharmacophoric features. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. For example, a virtual screening of Chembridge's CNS diversity set using a refined pharmacophore model led to the identification of a novel class of benzamide-based negative allosteric modulators of nAChRs. nih.gov This highlights the power of virtual screening to identify novel chemical scaffolds for further development.

Molecular Hybridization and Bioisosteric Replacement Strategies

Molecular hybridization involves the combination of pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a novel biological profile. The structure of 2-phenoxy-N-(quinolin-6-yl)benzamide itself can be seen as a hybrid of a quinoline moiety, a benzamide linker, and a phenoxy group, all of which are prevalent in medicinally active compounds.

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar steric and electronic properties. cambridgemedchemconsulting.com This is often done to improve potency, selectivity, metabolic stability, or to reduce toxicity. researchgate.net In the context of quinoline-based inhibitors, bioisosteric replacement has been a fruitful approach. For example, in the development of cholinesterase inhibitors, a morpholine (B109124) moiety was used as a bioisostere, which has a lower molecular weight and smaller volume, potentially improving brain exposure. nih.gov For quinazoline-based anti-inflammatory agents, the replacement of a carbon atom with a sulfur atom was explored to develop new bioactive molecules. nih.gov

For 2-phenoxy-N-(quinolin-6-yl)benzamide, several bioisosteric replacement strategies could be envisioned to fine-tune its properties.

Table 2: Potential Bioisosteric Replacements for 2-phenoxy-N-(quinolin-6-yl)benzamide

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| Phenoxy group | Phenylthio, Aniline (B41778), Benzyl | Modulate lipophilicity and hydrogen bonding capacity |

| Benzamide linker | Thioamide, Reversed amide, Urea | Alter hydrogen bonding pattern and conformational flexibility |

| Quinoline ring | Naphthyridine, Quinazoline (B50416), Benzothiazole | Modify basicity, solubility, and potential for pi-stacking interactions |

These modifications can be guided by computational analysis, such as molecular docking, to predict how the changes will affect the binding affinity and interaction with a putative target.

Lead Optimization Through Computational Iterations

Lead optimization is an iterative process of refining the structure of a promising lead compound to improve its drug-like properties. ucl.ac.uk Computational methods play a crucial role in this phase by predicting the effects of chemical modifications, thereby prioritizing the synthesis of the most promising analogs. depositolegale.it

Structure-activity relationship (SAR) studies are fundamental to lead optimization. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its activity. nih.gov For benzamide derivatives, SAR studies have been instrumental in identifying potent tubulin inhibitors. nih.gov

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net For quinoline-3-carboxamide (B1254982) derivatives, molecular docking studies have been used to investigate their selectivity for different kinases. mdpi.com In the case of 2-phenoxy-N-(quinolin-6-yl)benzamide, if a target protein were identified, molecular docking could be used to predict its binding mode and to rationalize the SAR of a series of analogs. This would involve generating a 3D model of the protein-ligand complex and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, 3D-QSAR models have been developed to aid in the design of potent glucokinase activators. nih.gov A QSAR study on analogs of 2-phenoxy-N-(quinolin-6-yl)benzamide could provide valuable insights into the structural requirements for activity and guide the design of more potent compounds.

The lead optimization process is cyclical, involving the design of new analogs based on computational predictions, followed by their synthesis and biological evaluation. The experimental results are then used to refine the computational models, leading to a more accurate understanding of the SAR and a more efficient path to an optimized drug candidate.

Future Research Directions and Translational Perspectives for 2 Phenoxy N Quinolin 6 Yl Benzamide

Exploration of Novel Biological Targets and Therapeutic Areas

The quinoline (B57606) and benzamide (B126) moieties are present in numerous biologically active compounds, suggesting a broad potential for 2-phenoxy-N-(quinolin-6-yl)benzamide and its derivatives to interact with a variety of biological targets. Current research on structurally related compounds provides a roadmap for exploring new therapeutic applications.

Derivatives of quinolin-6-yl benzamide have been identified as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov This suggests that 2-phenoxy-N-(quinolin-6-yl)benzamide could be investigated as an anticancer agent, potentially targeting the PI3K/AKT/mTOR pathway. nih.gov Furthermore, related quinazoline-based benzamide derivatives have shown efficacy in overcoming P-glycoprotein-mediated multidrug resistance in cancer cells, opening another avenue for oncological research. nih.gov

Beyond cancer, the quinoline scaffold is a key component in compounds designed to treat neurological disorders. For instance, certain 2-substituted quinoline-6-carboxamides have been evaluated as metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists for the potential treatment of neuropathic pain. nih.gov This indicates that 2-phenoxy-N-(quinolin-6-yl)benzamide could be screened for activity against central nervous system targets. The diverse biological activities of quinoline derivatives, including their use as antibacterial, antifungal, antiviral, and anti-inflammatory agents, further underscore the broad therapeutic potential of this compound scaffold. mdpi.com Additionally, N-2-(phenylamino) benzamide derivatives have been investigated as novel agents against glioblastoma, one of the most aggressive brain tumors. nih.gov

Future research should, therefore, involve extensive biological screening of 2-phenoxy-N-(quinolin-6-yl)benzamide against a wide panel of kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.

Development of Advanced Synthetic Methodologies for Enhanced Diversity and Scalability

To fully explore the therapeutic potential of the 2-phenoxy-N-(quinolin-6-yl)benzamide scaffold, the development of efficient and scalable synthetic methods is crucial. These methods should not only allow for the large-scale production of the lead compound but also facilitate the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Traditional methods for the synthesis of N-arylamides often involve the coupling of carboxylic acid derivatives with amines, which can have limitations in terms of atom economy and waste generation. mdpi.com Modern synthetic approaches offer more efficient and environmentally friendly alternatives. For instance, iron-mediated synthesis provides a method for producing N-aryl amides from nitroarenes and acyl chlorides. rsc.org Another innovative approach is the Umpolung Amide Synthesis (UmAS), which allows for the formation of N-aryl amides, including those with chiral centers, without epimerization. nih.gov These advanced methods could be adapted for the synthesis of 2-phenoxy-N-(quinolin-6-yl)benzamide and its derivatives.

Furthermore, microwave-assisted organic synthesis can be employed to accelerate reaction times and improve yields in the preparation of N-substituted benzamides. researchgate.net One-pot protocols, where multiple reaction steps are carried out in the same vessel, can also enhance the efficiency of synthesizing complex molecules based on this scaffold. acs.org The development of robust and versatile synthetic strategies will be instrumental in creating a diverse chemical library for biological screening and optimization.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. oncodesign-services.comnih.gov These computational tools can be applied to the 2-phenoxy-N-(quinolin-6-yl)benzamide scaffold to guide the design of new analogs with improved potency and selectivity.

Machine learning models, such as random forest, gradient boosting, and deep neural networks, can be trained on existing datasets of quinoline and benzamide derivatives to predict their biological activity against various targets. researchgate.netnih.govacs.org These models can identify key structural features that are important for activity, enabling the design of new compounds with a higher probability of success. nih.gov For instance, AI algorithms can predict physicochemical properties, toxicity, and pharmacokinetic profiles of virtual compounds before they are synthesized, saving time and resources. harvard.edu

Design and Synthesis of New Research Tools and Probes Based on the Compound Scaffold

To better understand the mechanism of action and to visualize the distribution of 2-phenoxy-N-(quinolin-6-yl)benzamide in biological systems, it is essential to develop chemical probes and other research tools based on this scaffold. nih.govrsc.org These tools can provide valuable insights into the compound's interactions with its biological targets and its behavior in living cells.

Fluorescent probes can be created by attaching a fluorophore to the 2-phenoxy-N-(quinolin-6-yl)benzamide molecule. The inherent fluorescence of the quinoline ring itself can also be modulated and utilized. nih.govresearchgate.netarabjchem.org Such probes would allow for the visualization of the compound's subcellular localization and its binding to target proteins using techniques like fluorescence microscopy. nih.gov The design of these probes requires careful consideration of the attachment point of the fluorophore to ensure that the biological activity of the parent compound is not compromised.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-phenoxy-N-(quinolin-6-yl)benzamide?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For 2-phenoxy-N-(quinolin-6-yl)benzamide, a plausible route includes:

Activation of the carboxylic acid : Convert 2-phenoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide coupling : React the acid chloride with 6-aminoquinoline under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.

- Critical considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification via column chromatography or recrystallization is essential to isolate the product .

- Alternative routes : Hydrolysis of nitriles or Friedel-Crafts reactions may also be explored, though these require optimization of solvent systems and catalysts .

Q. How can the purity and structural integrity of 2-phenoxy-N-(quinolin-6-yl)benzamide be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for quinoline and benzamide moieties) and amide carbonyl (δ ~165–170 ppm in ¹³C NMR).

- IR : Verify the amide C=O stretch (~1640–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass spectrometry : Ensure the molecular ion peak matches the expected molecular weight (e.g., m/z ~342 for a related benzamide derivative) .

- Elemental analysis : Compare calculated vs. observed C, H, N, and O percentages to confirm stoichiometry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction outcomes for Cu(II)-mediated C-H functionalization of benzamide derivatives?

- Methodological Answer : Divergent products (e.g., methoxylation vs. chlorination) in Cu(II)-mediated reactions arise from competing mechanisms:

- Organometallic pathway (basic conditions) : Direct C-H activation via Cu(II)-amide coordination, favoring directed functionalization (e.g., methoxylation at the benzamide group).

- Single-electron-transfer (SET) pathway (acidic conditions) : Radical intermediates lead to nondirected chlorination at the quinoline ring.

- Resolution :

- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy (e.g., UV-Vis) to track intermediate formation.

- Computational modeling : Employ density functional theory (DFT) to compare activation energies for competing pathways .

- Case study : For N-(8-quinolinyl)benzamide, acidic conditions (pH < 3) promote SET pathways, while basic conditions (pH > 10) favor organometallic mechanisms .

Q. How does polymorphism affect the physicochemical properties of benzamide derivatives, and how can it be characterized?

- Methodological Answer : Polymorphs (e.g., orthorhombic vs. monoclinic forms) influence solubility, bioavailability, and stability:

- Screening methods :

- Crystallization under varied conditions : Use solvents of differing polarities and cooling rates (e.g., flash cooling vs. slow evaporation).

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points of 306–308°C for a stable polymorph) .

- Structural characterization :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal packing using software like SHELXL .

- Powder XRD : Compare experimental patterns with simulated data from known polymorphs .

Q. What computational approaches are suitable for predicting the biological activity of 2-phenoxy-N-(quinolin-6-yl)benzamide?

- Methodological Answer : Combine molecular docking and quantitative structure-activity relationship (QSAR) models:

- Molecular docking :

Target selection : Identify relevant protein targets (e.g., proteases, kinases) from databases like RCSB PDB.

Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. For example, a related benzamide derivative showed a binding energy of −4.93 kcal/mol with SARS-CoV-2 main protease (PDB: 6LU7) .

- QSAR modeling :

- Descriptor calculation : Use software like PaDEL-Descriptor to generate physicochemical parameters (e.g., logP, topological polar surface area).

- Validation : Cross-validate models with experimental IC₅₀ data from bioassays (e.g., antimicrobial or anticancer screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.